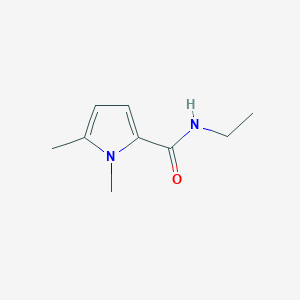
N,2,6-trimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,6-trimethylquinoline-3-carboxamide, also known as mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is an antagonist of nicotinic acetylcholine receptors (nAChRs) and has been used in scientific research to investigate the role of nAChRs in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Mecamylamine has been widely used in scientific research to investigate the role of nAChRs in various physiological and pathological processes. It has been shown to be effective in blocking the effects of nicotine on nAChRs, which has led to its use in studies on addiction, smoking cessation, and drug abuse. Mecamylamine has also been used in studies on the regulation of blood pressure, memory, attention, and cognition.
Mecanismo De Acción
Mecamylamine acts as a non-competitive antagonist of nAChRs, which are ionotropic receptors that are widely distributed in the nervous system and other tissues. By binding to nAChRs, N,2,6-trimethylquinoline-3-carboxamide blocks the effects of acetylcholine and other agonists that activate these receptors. This leads to a decrease in the activity of nAChRs and a reduction in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
Mecamylamine has a number of biochemical and physiological effects that are related to its action as an nAChR antagonist. These effects include a decrease in blood pressure, heart rate, and body temperature, as well as an increase in salivation, gastric acid secretion, and intestinal motility. Mecamylamine has also been shown to have effects on memory, attention, and cognition, although the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecamylamine has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized and widely used compound, which makes it easy to obtain and use in experiments. Another advantage is that it has a relatively long half-life, which allows for sustained effects on nAChRs. However, one limitation is that N,2,6-trimethylquinoline-3-carboxamide can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results. Another limitation is that N,2,6-trimethylquinoline-3-carboxamide can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.
Direcciones Futuras
There are a number of future directions for research on N,2,6-trimethylquinoline-3-carboxamide. One area of interest is the role of nAChRs in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the development of more selective nAChR antagonists that can target specific subtypes of these receptors, which could lead to more effective and targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms underlying the effects of N,2,6-trimethylquinoline-3-carboxamide on memory, attention, and cognition, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease.
Métodos De Síntesis
Mecamylamine can be synthesized by reacting 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenylchloroacetate. The resulting compound is then reacted with ammonia to form 2,6-dimethylquinoline-3-carboxamide, which is then further methylated to form N,2,6-trimethylquinoline-3-carboxamide.
Propiedades
IUPAC Name |
N,2,6-trimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-12-10(6-8)7-11(9(2)15-12)13(16)14-3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQTSPQVQFOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

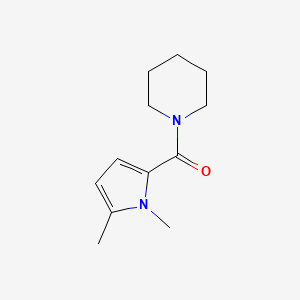
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
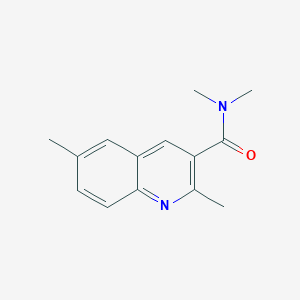
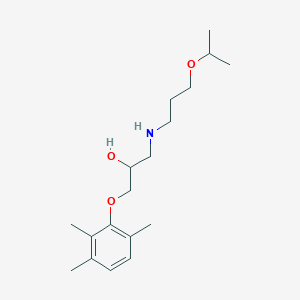
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
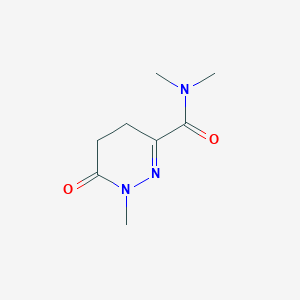
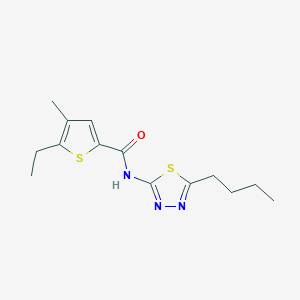

![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
